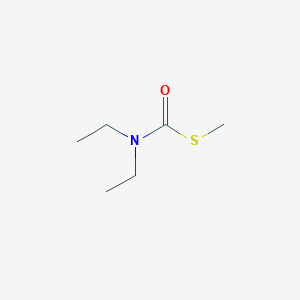
S-Methyl N,N-Diethylthiocarbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "S-Methyl N,N-Diethylthiocarbamate" and related compounds involves chemical reactions that yield these substances with specific properties. The process often involves the interaction of carbon disulfide with amines or other nitrogen-containing compounds. Although specific details on the synthesis of this compound are not provided in the reviewed literature, the general approach to dithiocarbamate synthesis could be applicable, focusing on the reactivity of carbon disulfide with secondary amines in the presence of metal ions to form dithiocarbamate complexes.
Molecular Structure Analysis
The molecular structure of dithiocarbamates plays a crucial role in their chemical behavior and properties. The presence of the thiocarbamate group (R2NCS2−) contributes to the compound's ability to act as a ligand, forming complexes with metals. These structural features are essential for understanding the reactivity and application of these compounds in various fields, including their use as fungicides and in the synthesis of other chemical entities.
Chemical Reactions and Properties
Dithiocarbamates, including "S-Methyl N,N-Diethylthiocarbamate," undergo various chemical reactions based on their functional groups. These reactions include complexation with metals, which is fundamental to their fungicidal activity and other applications. The reactivity of the thiocarbamate group with metals leads to the formation of complexes that have unique properties and applications.
Physical Properties Analysis
The physical properties of "S-Methyl N,N-Diethylthiocarbamate," such as solubility, melting point, and volatility, are influenced by its molecular structure. While specific physical properties of this compound were not detailed in the reviewed literature, dithiocarbamates generally have properties that make them suitable for use in agricultural and industrial applications. Their solubility in various solvents and stability under different conditions are crucial for their effectiveness and handling.
Chemical Properties Analysis
The chemical properties of "S-Methyl N,N-Diethylthiocarbamate" include its reactivity with metals, its role as a ligand, and its fungicidal activity. These properties are derived from the dithiocarbamate functional group, which imparts the ability to interact with metal ions, leading to the formation of complexes with specific activities and applications.
- Photometric determination of dithiocarbamate residues by carbon disulphide evaluation method (Knapek & Chmiel, 1976).
- Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies (Aziz et al., 2023).
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control (Campanale et al., 2023).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications : DETC-MeSO, the active metabolite of disulfiram (a drug used to treat alcoholism), is a potential target for treating alcoholism. It inhibits rat liver mitochondrial low Km aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Madan & Faiman, 1994).
Biological Interactions : Diethyl dithiocarbamate may interfere with nitric oxide responses by eliminating S-nitrosoglutathione, which could affect experimental outcomes (Arnelle, Day, & Stamler, 1997).
Neurotoxicity Studies : Certain dithiocarbamates can increase neurotoxicity by altering the kinetics of various compounds, such as paraquat, a herbicide (Barlow et al., 2003).
Material Science : Organotin dithiocarbamates serve as single-source precursors for depositing tin sulfide thin films, useful in various applications like photovoltaics (Ramasamy et al., 2013).
Toxicological Implications : Thiocarbamate herbicides and their metabolites inhibit liver ALDH activity, potentially causing alcohol-related side effects (Quistad, Sparks, & Casida, 1994).
Chemotherapy Research : Disulfiram metabolites might modify cysteine residues in P-glycoprotein, which could improve chemotherapy treatments for cancer and AIDS/HIV patients (Loo, Bartlett, & Clarke, 2004).
Corrosion Inhibition : Ammonium (2,4-dimethylphenyl)-dithiocarbamate is an effective corrosion inhibitor for mild steel, showing higher inhibition efficiency and stability compared to other dithiocarbamate family inhibitors (Kıcır et al., 2016).
Environmental Toxicology : Carp bioconcentrate certain dithiocarbamates like benthiocarb, indicating potential environmental risks (Tsuda et al., 1989).
Zukünftige Richtungen
Recent data suggest that disulfiram may also reactivate latent HIV in reservoirs . Assessing disulfiram in HIV-infected individuals with a CYP450 inducing drug (e.g., efavirenz) or a CYP450 inhibiting drug (e.g., HIV-1 protease inhibitors) requires an assay that can measure a metabolite that is formed directly via CYP450 oxidation .
Eigenschaften
IUPAC Name |
S-methyl N,N-diethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFQQHFHGBCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190657 | |
| Record name | S-Methyl diethylthiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methyl N,N-Diethylthiocarbamate | |
CAS RN |
37174-63-3 | |
| Record name | S-Methyl N,N-diethylthiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl diethylthiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037174633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl diethylthiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-METHYL N,N-DIETHYLTHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



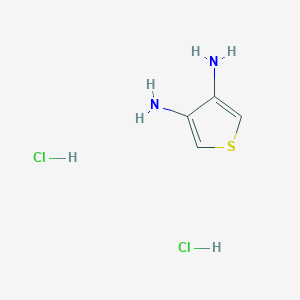
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)
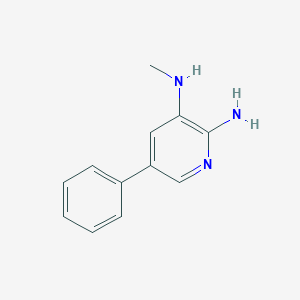
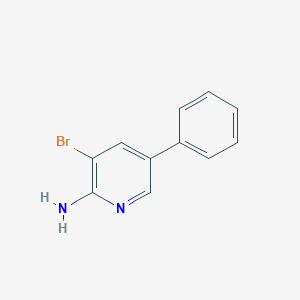
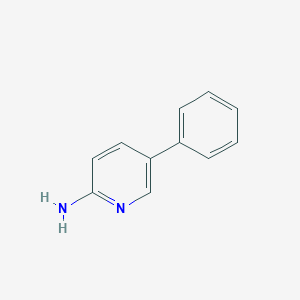
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)
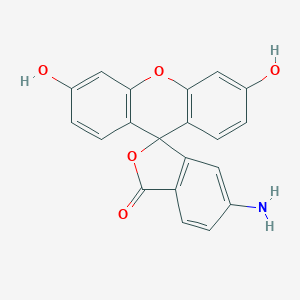
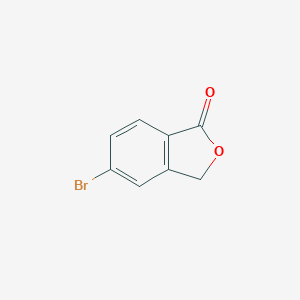
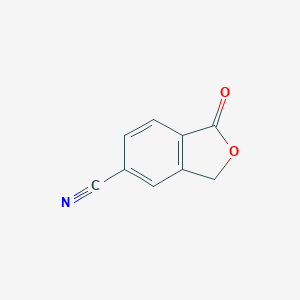
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)
![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)